DL-AP5 Sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sal de sodio DL-AP5 se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 2-amino-5-fosfonopentanóico. La forma de sal de sodio se logra neutralizando el ácido con hidróxido de sodio. La síntesis implica un control cuidadoso de las condiciones de reacción para garantizar la pureza y el rendimiento del producto final .

Métodos de Producción Industrial: La producción industrial de la sal de sodio DL-AP5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr un producto con una pureza de ≥98% (HPLC). La producción se lleva a cabo bajo condiciones controladas para garantizar la coherencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La sal de sodio DL-AP5 principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino y fosfono. Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la descomposición del compuesto .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran la sal de sodio DL-AP5 incluyen hidróxido de sodio para la neutralización y varios disolventes orgánicos para la purificación. Las reacciones generalmente se llevan a cabo a temperatura ambiente para mantener la estabilidad del compuesto .

Principales Productos Formados: Los principales productos formados a partir de las reacciones de la sal de sodio DL-AP5 son típicamente derivados del compuesto original, donde los grupos amino o fosfono han sido sustituidos por otros grupos funcionales .

Aplicaciones Científicas De Investigación

Neuropharmacology

DL-AP5 is extensively used in neuropharmacological studies to understand the role of NMDA receptors in various neurological conditions. Its ability to inhibit NMDA receptor activity has made it a valuable tool in:

- Studying Synaptic Plasticity : Research indicates that DL-AP5 can effectively reduce NMDA-induced depolarization in cortical neurons, providing insights into mechanisms underlying synaptic plasticity .

- Modeling Neurodegenerative Diseases : The compound has been utilized to model conditions such as Alzheimer's disease and schizophrenia, where NMDA receptor dysfunction is implicated .

Behavioral Studies

DL-AP5 has been employed in behavioral experiments to assess its effects on learning and memory:

- Impairment of Spatial Learning : A study demonstrated that chronic infusion of DL-AP5 into the lateral ventricle of rats resulted in dose-dependent impairments in spatial learning tasks, correlating with its effects on hippocampal LTP .

- Feeding Behavior Modulation : In poultry studies, intracerebroventricular injections of DL-AP5 increased food consumption in food-deprived broiler cockerels, suggesting interactions between the glutamatergic system and appetite regulation .

Impact on Learning and Memory

A notable study investigated the effects of DL-AP5 on spatial learning using a water maze task. Rats receiving different concentrations of DL-AP5 exhibited significant impairments in their ability to locate a hidden platform, indicating that NMDA receptor activity is crucial for spatial learning processes . The study highlighted that even minimal doses sufficient to block LTP could disrupt learning without causing motor impairments.

Neuroprotection Studies

Research has also explored the neuroprotective properties of DL-AP5 against excitotoxicity induced by excessive glutamate release. In models of ischemic injury, DL-AP5 administration was shown to mitigate neuronal damage by reducing NMDA receptor-mediated excitotoxic effects, thus providing potential therapeutic insights for stroke and other ischemic conditions .

Data Summary

Mecanismo De Acción

La sal de sodio DL-AP5 ejerce sus efectos uniéndose al receptor NMDA y compitiendo con el glutamato, el ligando natural. Esta unión inhibe la actividad del receptor, evitando la entrada de iones calcio en la neurona. La inhibición de la actividad del receptor NMDA es crucial para el estudio de la plasticidad sináptica y la neuroprotección .

Comparación Con Compuestos Similares

Compuestos Similares:

- D-AP5 (Ácido D-2-Amino-5-fosfonopentanóico)

- L-AP5 (Ácido L-2-Amino-5-fosfonopentanóico)

- DL-APV (Ácido DL-2-Amino-5-fosfonovalérico)

Unicidad: La sal de sodio DL-AP5 es única debido a su mezcla racémica de isómeros D y L, proporcionando una inhibición equilibrada de la actividad del receptor NMDA. Esto lo convierte en una herramienta valiosa en la investigación donde se requiere una inhibición amplia de los receptores NMDA .

Actividad Biológica

DL-AP5 sodium salt, chemically known as DL-2-Amino-5-phosphonopentanoic acid sodium salt, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors. This compound is widely utilized in neuroscience research to elucidate the role of NMDA receptors in various physiological and pathological processes.

- CAS Number : 1303993-72-7

- Molecular Formula : C5H8NNaO5P

- Molecular Weight : 219.11 g/mol

- Solubility : Soluble in water up to 100 mM

DL-AP5 functions as a competitive antagonist at the glutamate binding site on NMDA receptors. It effectively inhibits NMDA receptor-mediated synaptic transmission by blocking the influx of calcium ions, which is crucial for various neuronal signaling pathways associated with learning and memory.

In Vitro Studies

- Cortical Neuron Depolarization :

- Synaptic Plasticity :

In Vivo Studies

- Fear Conditioning :

- Morphine Conditioned Place Preference (CPP) :

Case Studies

Research Applications

This compound has been extensively utilized in various research contexts, including:

- Neuropharmacology : Understanding the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders.

- Behavioral Studies : Investigating learning, memory, and addiction-related behaviors.

- Synaptic Physiology : Elucidating mechanisms underlying synaptic plasticity.

Propiedades

IUPAC Name |

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

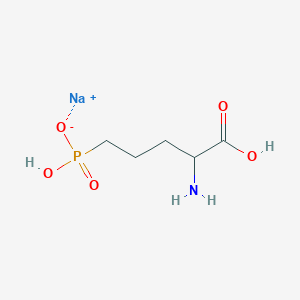

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.